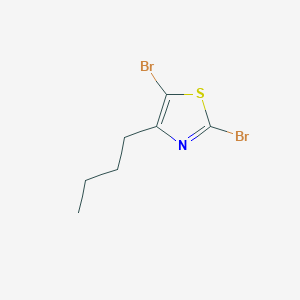
2,5-Dibromo-4-butylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-butylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-butylthiazole typically involves the bromination of 4-butylthiazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions on the thiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-butylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and thiazole derivatives with different functional groups.
Scientific Research Applications
2,5-Dibromo-4-butylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-butylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2,4-Dibromo-4-butylthiazole: Similar in structure but with bromine atoms at different positions.
2-Aminothiazole: Contains an amino group instead of bromine atoms and exhibits different biological activities.
4-Butylthiazole: The parent compound without bromine substitution, used as a starting material for various derivatives.
Uniqueness: 2,5-Dibromo-4-butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C7H9Br2NS |
|---|---|
Molecular Weight |
299.03 g/mol |
IUPAC Name |
2,5-dibromo-4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-2-3-4-5-6(8)11-7(9)10-5/h2-4H2,1H3 |
InChI Key |
OOFPVHNKGTUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



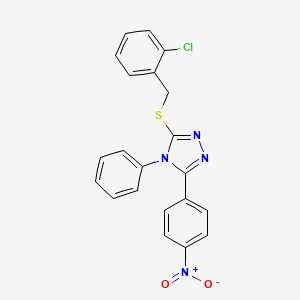

![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)


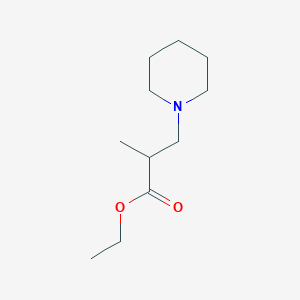
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)

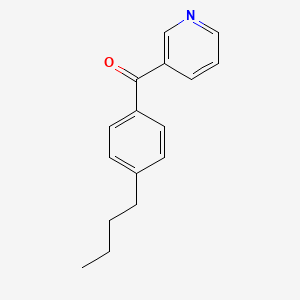

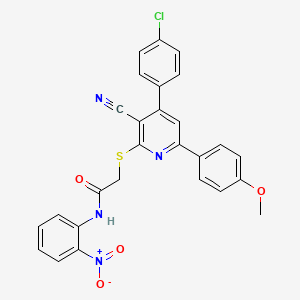
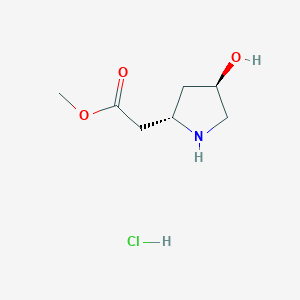
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
